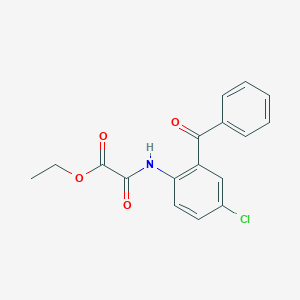
Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate is a compound that has been the subject of various studies due to its potential applications in the fields of medicine and chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds, their synthesis, structure, and biological activities, which can be informative for understanding the characteristics of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.
Synthesis Analysis
The synthesis of related compounds typically involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate . These reactions are catalyzed by piperidine and trifluoroacetic acid in benzene under reflux conditions. Another related compound, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, was synthesized through a reaction involving ammonium thiocyanate and ethyl 3-aminobut-2-enoate . These methods could potentially be adapted for the synthesis of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal and molecular structures of similar compounds. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system under the space group P21/n . The compound adopts a Z conformation about the C=C bond. Similarly, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate crystallizes in the triclinic crystal system, space group P1 . These studies provide a basis for understanding the molecular conformation and crystal packing which could be relevant for ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups and molecular structure. For example, the presence of an ester group in ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate suggests susceptibility to hydrolysis reactions . The presence of amino groups, as seen in ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, indicates potential for participation in nucleophilic substitution reactions . These insights can be applied to predict the chemical behavior of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were evaluated in vitro, indicating potential biological relevance . The antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate against certain cancer cell lines suggests that similar compounds could also exhibit biological activities . The spectroscopic and theoretical studies, including vibrational spectra and molecular orbital analyses, provide additional information on the electronic properties of these compounds . These properties are essential for understanding the behavior of ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate in various environments.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
Research on the ABTS/PP decolorization assay, a method to assess antioxidant capacity, indicates complex reaction pathways involving specific antioxidants. Although not directly linked to Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate, the study highlights the intricate interactions between antioxidants and free radicals, suggesting a potential area for investigating the antioxidant properties of related compounds (Ilyasov et al., 2020).
Semisynthetic Resorbable Materials
Advancements in biocompatible, degradable materials have been reported, with research on hyaluronan derivatives offering clinical applications due to their varied biological properties. This area could be pertinent for exploring applications of Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate in developing new materials with specific biological interactions (Campoccia et al., 1998).
Alcohol Consumption Biomarkers
Ethyl glucuronide (EtG) in hair has been used as a marker for alcohol use, showcasing the significance of ethyl groups in biological monitoring. This research illustrates the broader implications of ethyl compounds in detecting and quantifying substance intake, hinting at potential research avenues for Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate in toxicological studies (Triolo et al., 2022).
Environmental Fate of Chemical Compounds
Understanding the occurrence, fate, and behavior of parabens in aquatic environments provides insights into the environmental impact of chemical compounds, including those with similar structures to Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. This research underscores the importance of evaluating the ecological consequences of synthetic chemicals (Haman et al., 2015).
Chemical Recycling of Polymers
The chemical recycling of poly(ethylene terephthalate) (PET) highlights innovative approaches to managing plastic waste, with potential implications for recycling or repurposing materials with chemical structures related to Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate. This area of research offers a perspective on the sustainability and environmental management of chemical compounds (Karayannidis & Achilias, 2007).
Eigenschaften
IUPAC Name |
ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-2-23-17(22)16(21)19-14-9-8-12(18)10-13(14)15(20)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECMLMOJQJLXGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347391 |
Source


|
| Record name | ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate | |
CAS RN |
19144-20-8 |
Source


|
| Record name | ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







pyrimidin-2-one](/img/structure/B93888.png)
![Disodium 2-[6-(6-methyl-7-sulphonatobenzothiazol-2-yl)-2-quinolyl]-1,3-dioxoindan-5-carboxylate](/img/structure/B93889.png)





